molecular formula C10H8N6 B3362111 1-Hydrazinopyridazino(4,5-b)quinoxaline CAS No. 95631-24-6

1-Hydrazinopyridazino(4,5-b)quinoxaline

Katalognummer B3362111
CAS-Nummer: 95631-24-6
Molekulargewicht: 212.21 g/mol
InChI-Schlüssel: OWXDUNCCKMZMEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydrazinopyridazino(4,5-b)quinoxaline is a compound that has been studied for its potential applications in various fields . It is a new antihypertensive agent .


Synthesis Analysis

The synthesis of this compound and related compounds has been demonstrated, providing insights into the synthesis of organic compounds . The mono and dialkylation of pyridazino[4,5-b]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused benzene and pyrazine ring . The molecular formula is C10H6N4 .


Chemical Reactions Analysis

Quinoxalines, including this compound, have been studied for their reactions and mechanisms . They constitute an important class of nitrogen-containing heterocyclic compounds .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modifications

  • The synthesis of 1-hydrazinopyridazino[4,5-b]quinoxaline involves several chemical reactions, including chlorination, oxidation, and reactions with hydrazine hydrate. This compound has been synthesized through various methods, demonstrating its chemical versatility and potential for modification in different scientific research applications (Vega, Gil, & Fernández‐Álvarez, 1984).

Cytotoxic Activity Studies

  • Studies have shown that derivatives of 1-hydrazinopyridazino[4,5-b]quinoxaline possess potential cytotoxic activities. This indicates their possible use in research related to cancer therapy and pharmacological studies (Monge et al., 1994).

Biological Activity Research

  • Research has also been conducted on the biological activity of various derivatives of 1-hydrazinopyridazino[4,5-b]quinoxaline. This research contributes to the understanding of their potential medicinal properties and therapeutic uses (Kurasawa & Kim, 2005).

Anticonvulsant Applications

  • Some derivatives of 1-hydrazinopyridazino[4,5-b]quinoxaline have shown promising results in in vivo anticonvulsant activity studies. This suggests their potential use in the development of new anticonvulsant drugs (Wagle, Adhikari, & Kumari, 2009).

Anticancer Agent Development

  • Research has also been focused on the synthesis of novel quinoxaline derivatives, including 1-hydrazinopyridazino[4,5-b]quinoxaline, for their potential as anticancer agents. These studies aim to explore the effectiveness of these compounds in inhibiting cancer cell growth and their potential use in cancer treatment (Kotb, Salama, Anwar, & Soliman, 2007)

Wirkmechanismus

While the exact mechanism of action for 1-Hydrazinopyridazino(4,5-b)quinoxaline is not fully understood, quinoxaline derivatives are known to cause DNA damage . They have been used as antibacterial agents and have shown promising results in the treatment of various diseases .

Zukünftige Richtungen

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . They have shown potential in the development of new drugs targeting bacterial infections, oncological diseases, and other conditions .

Eigenschaften

IUPAC Name

pyridazino[4,5-b]quinoxalin-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-15-10-9-8(5-12-16-10)13-6-3-1-2-4-7(6)14-9/h1-5H,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXDUNCCKMZMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=NN=C(C3=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914902
Record name 1-Hydrazinylpyridazino[4,5-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95631-24-6
Record name Pyridazino(4,5-b)quinoxaline, 1-hydrazino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095631246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydrazinylpyridazino[4,5-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydrazinopyridazino(4,5-b)quinoxaline
Reactant of Route 2
Reactant of Route 2
1-Hydrazinopyridazino(4,5-b)quinoxaline
Reactant of Route 3
Reactant of Route 3
1-Hydrazinopyridazino(4,5-b)quinoxaline
Reactant of Route 4
1-Hydrazinopyridazino(4,5-b)quinoxaline
Reactant of Route 5
1-Hydrazinopyridazino(4,5-b)quinoxaline
Reactant of Route 6
1-Hydrazinopyridazino(4,5-b)quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.